molecular formula C17H16Cl2FNO2 B2499158 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1798039-12-9

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cat. No.: B2499158
CAS No.: 1798039-12-9
M. Wt: 356.22
InChI Key: WNRYZHIJAVJYRM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-(2-fluorophenyl)-2-methoxypropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-(2-fluorophenyl)-2-methoxypropylamine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-[2-(2-fluorophenyl)ethyl]benzamide
  • 2,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
  • 3,4-Dichloro-N-[2-(4-fluorophenyl)-2-methoxypropyl]benzamide

Uniqueness

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and fluorophenyl groups enhances its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c1-17(23-2,12-5-3-4-6-15(12)20)10-21-16(22)11-7-8-13(18)14(19)9-11/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYZHIJAVJYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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